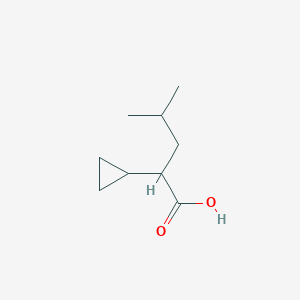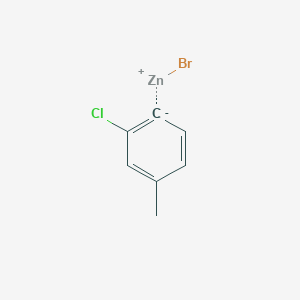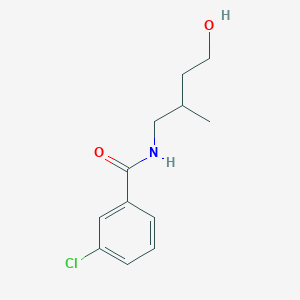
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide is an organic compound with the molecular formula C12H16ClNO2 It is a benzamide derivative, which means it contains a benzene ring bonded to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide typically involves the condensation of 3-chlorobenzoic acid with 4-hydroxy-2-methylbutylamine. This reaction can be catalyzed by various agents, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-chloro-N-(4-oxo-2-methylbutyl)benzamide.
Reduction: Formation of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- 4-chloro-2-hydroxy-N-(3-methylbutyl)benzamide
Uniqueness
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and amide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-chloro-N-(4-hydroxy-2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-9(5-6-15)8-14-12(16)10-3-2-4-11(13)7-10/h2-4,7,9,15H,5-6,8H2,1H3,(H,14,16) |
Clé InChI |
NVGQALCBZQMQJC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)CNC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



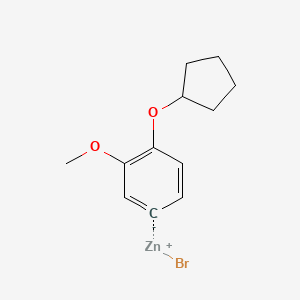
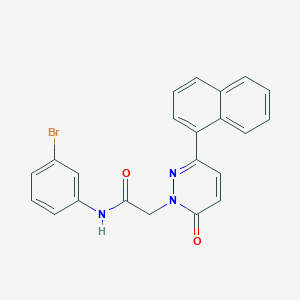
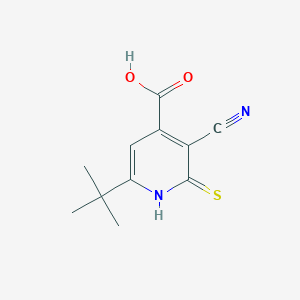

![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)
![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)



![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
